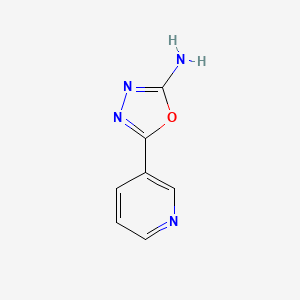

5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine

描述

5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of pyridine-3-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

化学反应分析

Reaction with Picolinohydrazide

A common method for synthesizing this compound is through the reaction of picolinohydrazide with unsymmetrical anhydrides. This approach allows for the formation of the oxadiazole ring via cyclization processes.

Oxidative Cyclization

Another effective method involves oxidative cyclization of acylhydrazides using various oxidizing agents. For instance, researchers have utilized 1,3-dibromo-5,5-dimethylhydantoin as a strong oxidant to achieve high yields of derivatives like 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine .

Characterization Techniques

To confirm the structure and purity of synthesized compounds, various characterization techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR and Carbon NMR are used to identify distinct chemical shifts corresponding to different protons and carbons in the molecule. For example, in the synthesized compounds, the aromatic protons often appear between 7.60 to 8.76 ppm .

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR is utilized to detect functional groups within the compound by observing characteristic absorption bands. The disappearance of certain bands can indicate successful cyclization or functionalization .

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compound, aiding in confirming its identity.

Chemical Reactions Involving 5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine

The compound can undergo several chemical reactions typical for amines and heterocycles:

Nucleophilic Substitution Reactions

The amino group in this compound can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Alkylation Reactions

Alkylation of the amino group can be achieved using alkyl halides or sulfonates under basic conditions. This reaction allows for the introduction of long alkyl chains or other substituents that can enhance biological activity .

Coupling Reactions

The compound can also be involved in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures that may exhibit improved pharmacological properties .

Antimicrobial Activity

Several studies have reported on the antimicrobial efficacy of synthesized derivatives against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method has been utilized to evaluate their effectiveness .

Antitumor Activity

The antitumor potential of these compounds has been assessed through in vitro assays against human cancer cell lines. The results indicate that certain derivatives can inhibit cell growth effectively .

科学研究应用

5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial activity against various bacterial strains.

Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

相似化合物的比较

Similar Compounds

Uniqueness

5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyridine ring with an oxadiazole ring allows for diverse chemical modifications and potential therapeutic applications .

生物活性

5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by its five-membered oxadiazole ring and a pyridine moiety at the 3-position. The general formula for this compound is . Various synthetic methods have been reported for its preparation, including the reaction of 3-pyridinecarbohydrazide with suitable precursors under specific conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. This activity suggests its potential as a candidate for antibiotic development. Studies have shown that derivatives of oxadiazoles can inhibit bacterial growth effectively.

Anticancer Activity

The compound has been evaluated for its anticancer properties , demonstrating efficacy against multiple cancer cell lines. For instance, it has shown potential as an antiproliferative agent, inhibiting specific enzymes related to cancer progression and cellular proliferation. Molecular docking studies suggest that it can effectively bind to target proteins involved in cancer pathways .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.38 | Induction of apoptosis |

| U937 (Monocytic Leukemia) | 12.5 | Inhibition of proliferation |

| CEM (T-cell Leukemia) | 8.9 | Enzyme inhibition |

These findings indicate that the compound's mechanism may involve apoptosis induction and enzyme inhibition in cancer cells, highlighting its therapeutic potential .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Theoretical studies suggest that this compound can scavenge free radicals effectively due to the presence of electron-donating groups in its structure. This activity is crucial in mitigating oxidative stress-related diseases such as cancer and cardiovascular disorders .

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

- Anticancer Study : A study reported that similar oxadiazole derivatives exhibited greater cytotoxic activity than doxorubicin against breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), indicating their potential as effective anticancer agents .

- Antimicrobial Evaluation : Another investigation demonstrated that derivatives showed broad-spectrum antimicrobial activity with minimal inhibitory concentrations significantly lower than those of standard antibiotics .

常见问题

Basic Question: What are the optimal synthetic routes for 5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine under academic laboratory conditions?

Methodological Answer:

The compound is typically synthesized via cyclization of acylated precursors. A common approach involves refluxing N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl) amines with symmetrical anhydrides for ~12 hours under inert conditions, followed by recrystallization from ethanol to yield pure derivatives (85–92% yield) . Alternative methods include using thiosemicarbazide and pyridinecarboxylic acid derivatives under controlled heating (363 K for 6 hours), as demonstrated in analogous thiadiazole syntheses .

Table 1: Comparison of Synthetic Conditions

Basic Question: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Characterization requires a multi-technique approach:

- X-ray crystallography resolves bond lengths and dihedral angles (e.g., pyridine-oxadiazole dihedral angles: 18.2°–30.3° in analogous structures) .

- NMR spectroscopy (¹H/¹³C) confirms proton environments and electronic effects from the pyridine ring. For example, pyridyl protons resonate at δ 8.5–9.0 ppm due to deshielding .

- FT-IR identifies functional groups (e.g., N–H stretch at ~3400 cm⁻¹ for the amine group) .

Advanced Question: How can molecular docking studies be integrated into the evaluation of this compound derivatives for antimicrobial activity?

Methodological Answer:

Docking studies predict binding affinities to microbial targets (e.g., bacterial DNA gyrase or fungal CYP51). Key steps include:

Protein Preparation : Retrieve target structures from PDB (e.g., 1KZN for E. coli gyrase) and optimize hydrogen bonding.

Ligand Optimization : Minimize energy of the oxadiazole derivative using DFT or semi-empirical methods.

Docking Software : Use AutoDock Vina or Schrödinger Suite with scoring functions (e.g., Glide SP) to assess binding modes .

Validation : Compare results with known inhibitors (e.g., ciprofloxacin) and correlate with in vitro MIC values .

Advanced Question: How should researchers address contradictions in reported biological activities of oxadiazole derivatives?

Methodological Answer:

Discrepancies often arise due to:

- Structural variations (e.g., pyridyl vs. phenyl substituents altering hydrophobicity).

- Assay conditions (e.g., broth microdilution vs. agar diffusion for antimicrobial testing).

To resolve contradictions:

Perform comparative bioassays under standardized protocols (CLSI guidelines).

Analyze structure-activity relationships (SAR) using substituent electronic parameters (Hammett σ values) .

Validate results with orthogonal assays (e.g., time-kill kinetics for antimicrobials) .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods for synthesis and handling to avoid inhalation .

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .

- Storage : Keep in airtight containers under nitrogen to prevent oxidation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: What strategies optimize the solubility and bioavailability of this compound for in vivo studies?

Methodological Answer:

- Salt Formation : Use hydrochloride or trifluoroacetate salts to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the amine position .

- Nanoparticle Encapsulation : Employ PLGA or liposomal carriers to improve pharmacokinetics .

Validate improvements via HPLC solubility assays and Caco-2 cell permeability models .

Basic Question: What analytical methods are recommended for assessing the purity and stability of this compound?

Methodological Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and ammonium acetate buffer (pH 6.5) for baseline separation .

- TGA/DSC : Monitor thermal stability (decomposition >200°C typical for oxadiazoles) .

- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺ expected at m/z 189.1) .

Advanced Question: How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Calculate Fukui indices (DFT at B3LYP/6-311+G(d,p)) to identify electrophilic/nucleophilic sites.

Simulate reaction pathways (e.g., SNAr at the oxadiazole C2 position) using Gaussian or ORCA .

Compare with experimental kinetics (e.g., second-order rate constants in DMSO/water) .

属性

IUPAC Name |

5-pyridin-3-yl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-7-11-10-6(12-7)5-2-1-3-9-4-5/h1-4H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAJFOJPCCULLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205738 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(3-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5711-73-9 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(3-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005711739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(3-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5711-73-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。